molecular formula C21H26N2O3 B11533658 4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]butanehydrazide

4-(4-methoxy-3-methylphenyl)-N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]butanehydrazide

Cat. No.: B11533658
M. Wt: 354.4 g/mol
InChI Key: BOMJPXQAHUXJOY-HYARGMPZSA-N
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Description

    4-(4-methoxy-3-methylphenyl)-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]butanehydrazide is a chemical compound with the molecular formula CHO. It falls within the class of hydrazides and contains aromatic moieties.

    Structure: The compound consists of a central butanehydrazide core with two aromatic substituentsone 4-methoxy-3-methylphenyl group and one (E)-(3-methoxy-4-methylphenyl)methylidene group.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between the corresponding aldehyde and hydrazine hydrate.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol) with a catalytic amount of acid (e.g., sulfuric acid).

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound for specific studies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology and Medicine: Investigations explore its biological activity, potential as a drug candidate, or role in enzyme inhibition.

      Industry: Although not widely used industrially, it may find applications in specialty chemicals or pharmaceuticals.

  • Mechanism of Action

      Targets and Pathways: The compound’s mechanism of action likely involves interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.

  • Comparison with Similar Compounds

      Uniqueness: Its unique combination of aromatic substituents distinguishes it from related hydrazides.

      Similar Compounds: While I don’t have a specific list, other hydrazides with similar structures may exist.

    Remember that this compound’s detailed properties and applications may vary based on ongoing research

    Properties

    Molecular Formula

    C21H26N2O3

    Molecular Weight

    354.4 g/mol

    IUPAC Name

    4-(4-methoxy-3-methylphenyl)-N-[(E)-(3-methoxy-4-methylphenyl)methylideneamino]butanamide

    InChI

    InChI=1S/C21H26N2O3/c1-15-8-9-18(13-20(15)26-4)14-22-23-21(24)7-5-6-17-10-11-19(25-3)16(2)12-17/h8-14H,5-7H2,1-4H3,(H,23,24)/b22-14+

    InChI Key

    BOMJPXQAHUXJOY-HYARGMPZSA-N

    Isomeric SMILES

    CC1=C(C=C(C=C1)/C=N/NC(=O)CCCC2=CC(=C(C=C2)OC)C)OC

    Canonical SMILES

    CC1=C(C=C(C=C1)C=NNC(=O)CCCC2=CC(=C(C=C2)OC)C)OC

    Origin of Product

    United States

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